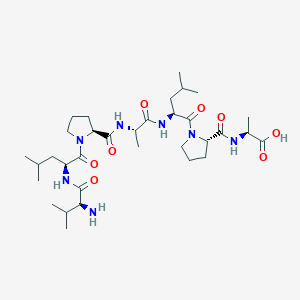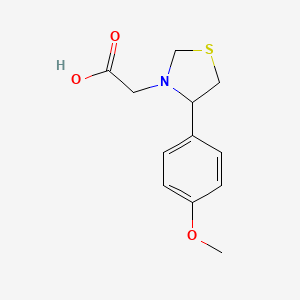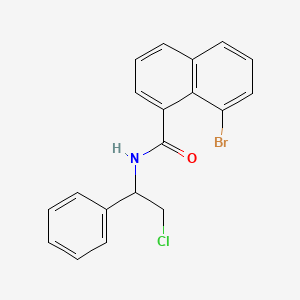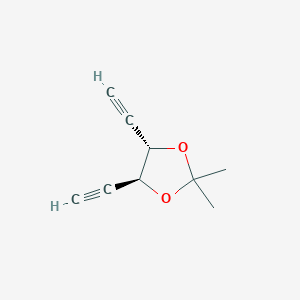![molecular formula C11H16O4 B14222447 2(5H)-Furanone, 4-[3-(tetrahydro-2-furanyl)propoxy]- CAS No. 828916-66-1](/img/structure/B14222447.png)
2(5H)-Furanone, 4-[3-(tetrahydro-2-furanyl)propoxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(5H)-Furanone, 4-[3-(tetrahydro-2-furanyl)propoxy]- is an organic compound with a unique structure that combines a furanone ring with a tetrahydrofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(5H)-Furanone, 4-[3-(tetrahydro-2-furanyl)propoxy]- typically involves the reaction of 2(5H)-furanone with 3-(tetrahydro-2-furanyl)propyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2(5H)-Furanone, 4-[3-(tetrahydro-2-furanyl)propoxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the furanone ring to a dihydrofuran ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Dihydrofuran derivatives.
Substitution: Amino or thio derivatives.
Scientific Research Applications
2(5H)-Furanone, 4-[3-(tetrahydro-2-furanyl)propoxy]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2(5H)-Furanone, 4-[3-(tetrahydro-2-furanyl)propoxy]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
3-(tetrahydro-2-furanyl)propanoic acid: Similar structure but with a carboxylic acid group instead of a furanone ring.
4-iodo-N-[(3S)-tetrahydro-2-oxo-3-furanyl]-Benzeneacetamide: Contains a tetrahydrofuran moiety but with different functional groups.
Uniqueness
2(5H)-Furanone, 4-[3-(tetrahydro-2-furanyl)propoxy]- is unique due to its combination of a furanone ring and a tetrahydrofuran moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
828916-66-1 |
|---|---|
Molecular Formula |
C11H16O4 |
Molecular Weight |
212.24 g/mol |
IUPAC Name |
3-[3-(oxolan-2-yl)propoxy]-2H-furan-5-one |
InChI |
InChI=1S/C11H16O4/c12-11-7-10(8-15-11)14-6-2-4-9-3-1-5-13-9/h7,9H,1-6,8H2 |
InChI Key |
QOJHIPDDILJYHV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CCCOC2=CC(=O)OC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N~1~-Ethenyl-N~2~-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine](/img/structure/B14222371.png)
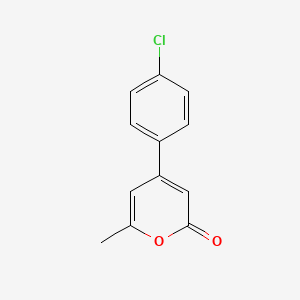
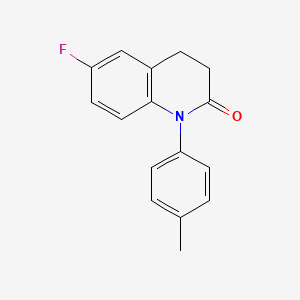
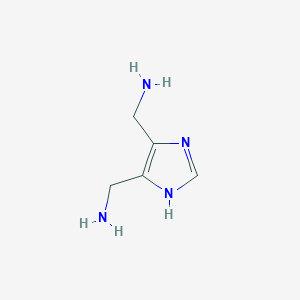

![Trimethyl-[3-methyl-2-(trimethylstannylmethyl)but-2-enyl]stannane](/img/structure/B14222409.png)
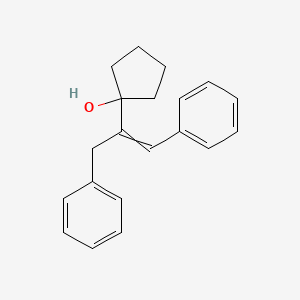
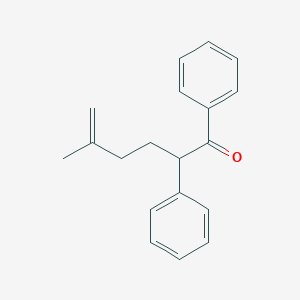
![3-[(Naphthalen-1-yl)methyl]-5-(propan-2-yl)-1,3-thiazol-2(3H)-imine](/img/structure/B14222427.png)
